molecular formula C20H21N3O5S B12497456 ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

ethyl 2-{[(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

Cat. No.: B12497456
M. Wt: 415.5 g/mol
InChI Key: ORMGYUCUORDLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing atoms of at least two different elements as members of its ring(s). This particular compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can be achieved through various synthetic routes. One common method involves the coupling of 2,6-diaminopyrimidin-4(3H)-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . This method is operationally simple and highly efficient, yielding the desired product in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Common reagents and conditions used in these reactions vary depending on the desired transformation. .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA repair, such as poly (ADP-ribose) polymerase-1 (PARP-1). By inhibiting PARP-1, the compound can compromise the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death . This mechanism is particularly relevant in the context of cancer therapy.

Comparison with Similar Compounds

Ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-(2-{2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[[2-(2,4-dioxo-3-propylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H21N3O5S/c1-3-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-8-6-5-7-13(14)19(26)28-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24)

InChI Key

ORMGYUCUORDLFO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.